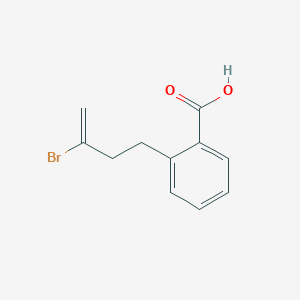

2-(3-Bromo-3-butenyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound of interest, 2-(3-Bromo-3-butenyl)benzoic acid, is a brominated benzoic acid derivative with a butenyl side chain. This structure is related to various benzoic acid derivatives that have been synthesized and studied for their chemical and biological properties. The presence of the bromine atom and the butenyl group can significantly influence the reactivity and potential applications of this compound.

Synthesis Analysis

The synthesis of brominated benzoic acid derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 3,5-bis(bromomethyl)benzoic acid, a related compound, was achieved through a four-step route from 1,3,5-benzenetricarboxylic acid, with a regiospecific synthesis yielding a 38% overall yield . Similarly, the synthesis of 2-(5-Phenylthiazol-4-yl)benzoic acids involved a multi-step process starting from commercially available precursors . These methods could potentially be adapted for the synthesis of 2-(3-Bromo-3-butenyl)benzoic acid by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of brominated benzoic acid derivatives is characterized by the presence of bromine, which can participate in various intermolecular interactions. For example, the X-ray structure characterization of antipyrine derivatives showed that the crystal packing is stabilized by hydrogen bonds and π-interactions, including C–H⋯π and lone pair halogen⋯π contacts . These interactions are crucial for the stability and reactivity of the compounds.

Chemical Reactions Analysis

Brominated benzoic acid derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The bromine atom, in particular, can be involved in nucleophilic substitution reactions, as seen in the synthesis of 4-(1'-bromoalk-2'(Z)-en-2'-yl)furan-2(5H)-one derivatives . The reactivity of the bromine atom can also be exploited in crosslinking reactions, as demonstrated by the S-alkylation of cysteine methyl ester with a brominated benzoic acid derivative .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzoic acid derivatives are influenced by their molecular structure. For instance, the vibrational analysis and chemical reactivity descriptors of 4-bromo-3-(methoxymethoxy) benzoic acid were determined using DFT calculations, revealing insights into the reactivity of the compound . The solvation effects on reactivity parameters were also studied, indicating that the environment can significantly alter the properties of these compounds . Additionally, the antimicrobial activity of metal complexes derived from brominated benzoic acids suggests potential applications in the biomedical field .

properties

IUPAC Name |

2-(3-bromobut-3-enyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO2/c1-8(12)6-7-9-4-2-3-5-10(9)11(13)14/h2-5H,1,6-7H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COOTWVPLNFAMEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCC1=CC=CC=C1C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641258 |

Source

|

| Record name | 2-(3-Bromobut-3-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

732248-99-6 |

Source

|

| Record name | 2-(3-Bromobut-3-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[d]thiazol-5-ylmethanol](/img/structure/B1291708.png)

![5-bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1291737.png)